molecular formula C20H21N5O2 B2985893 6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2194847-70-4

6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2985893
CAS No.: 2194847-70-4
M. Wt: 363.421
InChI Key: LJJBHQNXVWJQKU-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a cyclopropyl group, an indazole moiety, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the indazole moiety, followed by the formation of the azetidine ring, and finally the construction of the dihydropyridazinone core. Key steps include:

    Formation of the Indazole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed via cyclization reactions involving appropriate precursors such as amino alcohols or halides.

    Construction of the Dihydropyridazinone Core: This involves the cyclization of hydrazine derivatives with diketones or ketoesters under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding properties and potential biological activities.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds containing the indazole moiety, such as indomethacin and lonidamine, which have anti-inflammatory and anticancer properties, respectively.

    Azetidine Derivatives: Molecules like azetidine-2-carboxylic acid, known for its role in peptide synthesis and potential therapeutic applications.

    Dihydropyridazinone Derivatives: Compounds such as 3,6-dihydropyridazine-3-one, which are studied for their pharmacological activities.

Uniqueness

6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, including the cyclopropyl group, indazole moiety, and dihydropyridazinone core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-23-17-5-3-2-4-15(17)19(22-23)20(27)24-10-13(11-24)12-25-18(26)9-8-16(21-25)14-6-7-14/h2-5,8-9,13-14H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJBHQNXVWJQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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